molecular formula N2Si4 B14135047 CID 22179130

CID 22179130

Cat. No.: B14135047
M. Wt: 140.35 g/mol
InChI Key: ACUXLQDGXFILEC-UHFFFAOYSA-N
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Description

CID 22179130 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. However, none of the provided evidence sources directly describe the structural, functional, or biochemical properties of this compound. This absence of data precludes a detailed introduction to this compound based on the given materials. The evidence instead focuses on unrelated topics, including machine learning architectures (e.g., Transformers, BERT), academic writing guidelines, and studies of other CIDs (e.g., oscillatoxin derivatives in Figure 1 of ) .

Properties

Molecular Formula

N2Si4

Molecular Weight

140.35 g/mol

InChI

InChI=1S/N2Si4/c3-1(4)2(5)6

InChI Key

ACUXLQDGXFILEC-UHFFFAOYSA-N

Canonical SMILES

N(N([Si])[Si])([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinitol can be synthesized through various chemical processes. One common method involves the extraction from plant sources, followed by purification. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to crystallization to obtain pure Pinitol.

Industrial Production Methods

In an industrial setting, Pinitol is often produced through biotechnological methods. This involves the use of microorganisms that can convert certain substrates into Pinitol through fermentation processes. The fermentation broth is then processed to extract and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Pinitol undergoes various chemical reactions, including:

    Oxidation: Pinitol can be oxidized to form different derivatives.

    Reduction: It can be reduced to form other sugar alcohols.

    Substitution: Pinitol can participate in substitution reactions where one of its hydroxyl groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pinitol can lead to the formation of different carboxylic acids, while reduction can yield other sugar alcohols.

Scientific Research Applications

Mechanism of Action

Pinitol exerts its effects primarily through its role as an insulin mimetic. It enhances the action of insulin by facilitating glucose uptake in cells. This is achieved through the activation of specific signaling pathways that promote the translocation of glucose transporters to the cell membrane. Pinitol also influences the expression of genes involved in glucose metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the provided materials offer insights into methodologies for comparing structurally or functionally related compounds, which are summarized below:

Structural Comparison Framework

  • Figure 8 in illustrates a systematic approach for comparing substrates and inhibitors by their 2D/3D structures and PubChem IDs. For example, taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are compared based on their steroid backbone orientation and functional groups .
  • Figure 1 in compares oscillatoxin derivatives (e.g., CID 101283546, CID 185389) by their methyl group substitutions and ring structures .

Functional and Therapeutic Comparisons

  • These studies emphasize comparing efficacy, safety, and mechanisms of action between therapeutic agents .

Data Tables for Comparative Analysis

Below is a generalized template for comparing compounds, derived from methodologies in the evidence:

Property CID 22179130 Similar Compound A Similar Compound B Reference
Molecular Formula Not available C₃₀H₅₀O₄ (e.g., CID 5469634) C₂₅H₃₄O₆ (e.g., CID 10153267)
Therapeutic Application N/A Inhibits enzyme X Modulates receptor Y
Structural Features N/A Steroid backbone Caffeoyl substitution
Bioactivity Data N/A IC₅₀ = 4.9 μM EC₅₀ = 12.3 μM

Note: The above table is illustrative.

Research Findings and Limitations

  • Key Gaps in Evidence: None of the sources describe this compound. For example, and focus on unrelated CIDs (e.g., betulinic acid, oscillatoxin derivatives) , while discusses PubChem metadata standards but lacks compound-specific details .
  • Methodological Recommendations: To compare this compound with analogs, future studies should: Use LC-MS or NMR to characterize its structure (as in for ginsenosides) . Apply computational tools (e.g., molecular docking) to predict binding affinities or functional similarities.

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